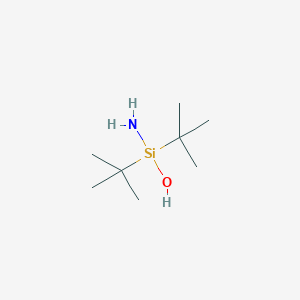
Amino(di-tert-butyl)silanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amino(di-tert-butyl)silanol is a silicon-based compound characterized by the presence of an amino group and two tert-butyl groups attached to a silanol functional group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Amino(di-tert-butyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of silyl halides, such as chlorosilanes, in the presence of water. The reaction proceeds as follows: [ \text{R}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{R}_3\text{SiOH} + \text{HCl} ] In this case, the tert-butyl groups are introduced through the use of tert-butylchlorosilane as the starting material .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of silyl halides under controlled conditions to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and efficiency .
化学反应分析
Types of Reactions: Amino(di-tert-butyl)silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes.
Reduction: Reduction reactions can convert the silanol group to a silyl ether.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products:
Oxidation: Formation of disiloxanes.
Reduction: Formation of silyl ethers.
Substitution: Formation of substituted silanols.
科学研究应用
作用机制
The mechanism of action of amino(di-tert-butyl)silanol involves its ability to act as a bifunctional group. In peptide synthesis, it serves as both a protecting group and a directing group, facilitating site-selective modifications. The compound’s silanol group can form hydrogen bonds, enhancing its reactivity and interaction with other molecules .
相似化合物的比较
Trimethylsilanol: Similar in structure but with three methyl groups instead of tert-butyl groups.
Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups.
Silanetriols: Compounds with three hydroxyl groups attached to silicon.
Uniqueness: Amino(di-tert-butyl)silanol is unique due to the presence of both amino and tert-butyl groups, which confer distinct reactivity and stability. Its bifunctional nature makes it particularly valuable in peptide synthesis and other applications where selective modification is required .
属性
CAS 编号 |
93502-91-1 |
|---|---|
分子式 |
C8H21NOSi |
分子量 |
175.34 g/mol |
IUPAC 名称 |
2-(amino-tert-butyl-hydroxysilyl)-2-methylpropane |
InChI |
InChI=1S/C8H21NOSi/c1-7(2,3)11(9,10)8(4,5)6/h10H,9H2,1-6H3 |
InChI 键 |
GSWDVUUNDDFTEU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C(C)(C)C)(N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)
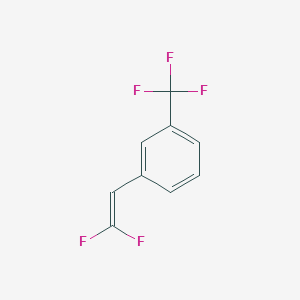
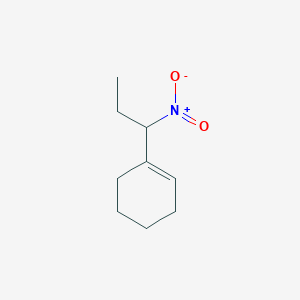
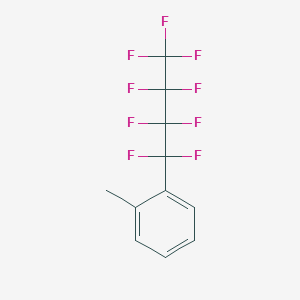
![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
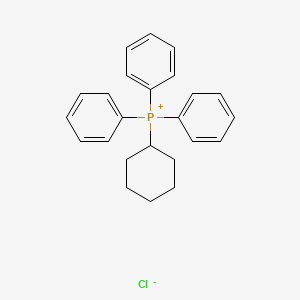
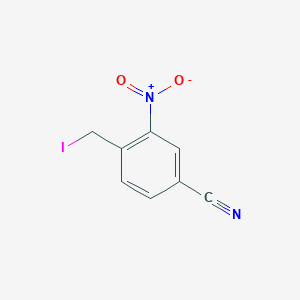
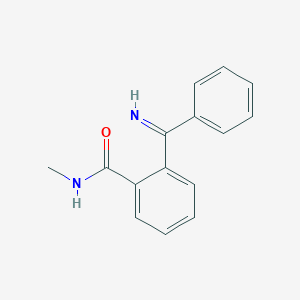
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
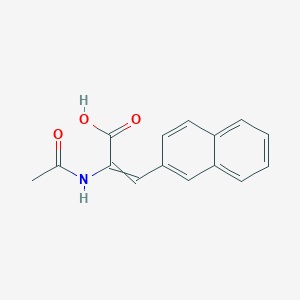
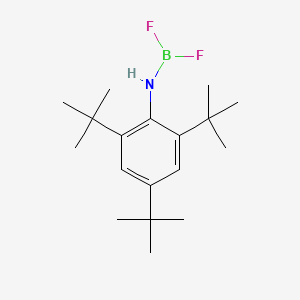
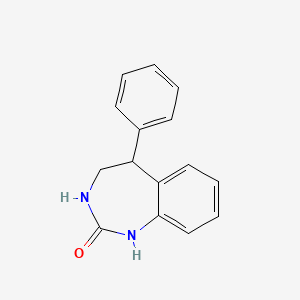
![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)
